molecular formula C8H9ClN2O2 B13272962 (3S)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid

(3S)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid

Cat. No.: B13272962
M. Wt: 200.62 g/mol
InChI Key: HKZWMAVUJOKQBA-ZETCQYMHSA-N
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Description

(3S)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid is a compound that features an amino group and a chloropyridine ring attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyridine and 3-aminopropanoic acid.

    Coupling Reaction: The key step involves coupling the 5-chloropyridine with 3-aminopropanoic acid. This can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the process may involve:

    Optimization of Reaction Conditions: Scaling up the reaction while optimizing parameters such as temperature, solvent, and reaction time to ensure maximum yield and purity.

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Automated Purification Systems: Employing automated systems for purification to handle large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The chloropyridine ring can be reduced to form a dihydropyridine derivative.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

    Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild heating conditions.

Major Products

    Oxidation Products: Nitro or nitroso derivatives.

    Reduction Products: Dihydropyridine derivatives.

    Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(3S)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes or receptors in biological systems, potentially inhibiting or activating their functions.

    Pathways Involved: It may influence pathways related to neurotransmission, inflammation, or cellular metabolism, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(5-bromopyridin-3-YL)propanoic acid: Similar structure but with a bromine atom instead of chlorine.

    3-Amino-3-(5-fluoropyridin-3-YL)propanoic acid: Similar structure but with a fluorine atom instead of chlorine.

    3-Amino-3-(5-methylpyridin-3-YL)propanoic acid: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorine atom in (3S)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid imparts unique reactivity and properties compared to its analogs. The chlorine atom can participate in specific substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

(3S)-3-amino-3-(5-chloropyridin-3-yl)propanoic acid

InChI

InChI=1S/C8H9ClN2O2/c9-6-1-5(3-11-4-6)7(10)2-8(12)13/h1,3-4,7H,2,10H2,(H,12,13)/t7-/m0/s1

InChI Key

HKZWMAVUJOKQBA-ZETCQYMHSA-N

Isomeric SMILES

C1=C(C=NC=C1Cl)[C@H](CC(=O)O)N

Canonical SMILES

C1=C(C=NC=C1Cl)C(CC(=O)O)N

Origin of Product

United States

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